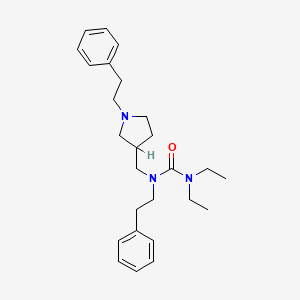
1,1-Diethyl-3-phenethyl-3-((1-phenethyl-3-pyrrolidinyl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diethyl-3-phenethyl-3-((1-phenethyl-3-pyrrolidinyl)methyl)urea is an organic compound with a complex structure. It contains 67 atoms in total, including 37 hydrogen atoms, 26 carbon atoms, 3 nitrogen atoms, and 1 oxygen atom . This compound is notable for its intricate arrangement of phenethyl and pyrrolidinyl groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethyl-3-phenethyl-3-((1-phenethyl-3-pyrrolidinyl)methyl)urea typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of phenethyl and pyrrolidinyl derivatives, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include alkyl halides, amines, and urea derivatives. The reaction conditions usually involve controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This allows for the efficient handling of large quantities of reagents and the consistent production of the compound. The industrial methods also incorporate advanced purification techniques, such as crystallization and chromatography, to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1-Diethyl-3-phenethyl-3-((1-phenethyl-3-pyrrolidinyl)methyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reagents and conditions used.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired outcome, with some reactions requiring elevated temperatures and others proceeding at room temperature .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols. Substitution reactions can result in halogenated or alkylated derivatives .
Scientific Research Applications
1,1-Diethyl-3-phenethyl-3-((1-phenethyl-3-pyrrolidinyl)methyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Mechanism of Action
The mechanism of action of 1,1-Diethyl-3-phenethyl-3-((1-phenethyl-3-pyrrolidinyl)methyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to various biological effects, depending on the nature of the target and the context of the interaction. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target molecules and influencing various biochemical pathways .
Comparison with Similar Compounds
1,1-Diethyl-3-phenethyl-3-((1-phenethyl-3-pyrrolidinyl)methyl)urea can be compared with other similar compounds, such as:
1,1-Diethyl-3-phenethylurea: Lacks the pyrrolidinyl group, resulting in different chemical and biological properties.
1,1-Diethyl-3-((1-phenethyl-3-pyrrolidinyl)methyl)urea: Lacks the phenethyl group, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its combination of phenethyl and pyrrolidinyl groups, which confer specific chemical and biological properties that are not observed in its simpler analogs .
Properties
CAS No. |
30380-59-7 |
|---|---|
Molecular Formula |
C26H37N3O |
Molecular Weight |
407.6 g/mol |
IUPAC Name |
1,1-diethyl-3-(2-phenylethyl)-3-[[1-(2-phenylethyl)pyrrolidin-3-yl]methyl]urea |
InChI |
InChI=1S/C26H37N3O/c1-3-28(4-2)26(30)29(20-17-24-13-9-6-10-14-24)22-25-16-19-27(21-25)18-15-23-11-7-5-8-12-23/h5-14,25H,3-4,15-22H2,1-2H3 |
InChI Key |
MEHQXSOURNVYTF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)N(CCC1=CC=CC=C1)CC2CCN(C2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















